Daunosamine

Medicinal Chemistry Anticancer Drug Development Structure-Activity Relationship

Anthracycline analog development fails when unverified sugar substitutes alter cardiotoxicity and potency profiles. L-Daunosamine (CAS 26548-47-0) provides the validated L-lyxo stereochemical baseline required for reproducible SAR data. • Defined 3-amino-2,3,6-trideoxy-L-lyxo configuration eliminates glycosylation stereochemical ambiguity • Empirically validated baseline comparator for elucidating sugar moiety contributions to cytotoxicity and cardiotoxicity • Compatible with in vitro reconstituted biosynthesis platforms for combinatorial glycodiversification. Bulk and custom synthesis options available.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
CAS No. 26548-47-0
Cat. No. B1196630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaunosamine
CAS26548-47-0
Synonyms6,6,6-trifluoro-L-daunosamine
daunosamine
daunosamine hydrochloride
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC(C(C(CC=O)N)O)O
InChIInChI=1S/C6H13NO3/c1-4(9)6(10)5(7)2-3-8/h3-6,9-10H,2,7H2,1H3/t4-,5-,6+/m0/s1
InChIKeyWPJRFCZKZXBUNI-HCWXCVPCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Daunosamine: Essential Aminosugar for Anthracycline Research


Daunosamine (3-amino-2,3,6-trideoxy-L-lyxo-hexose; CAS 26548-47-0) is a deoxyamino sugar of the hexosamine class that serves as a critical structural component of the anthracycline class of antineoplastic agents, including clinically essential drugs like daunorubicin and doxorubicin [1]. Its stereochemistry is well-defined (L-lyxo configuration) and it is a foundational building block for both biosynthetic studies and semi-synthetic approaches aimed at creating novel anticancer therapeutics with altered pharmacological profiles [2].

Stereodefined L-lyxo aminosugar for anthracycline glycosylation studies
Glycodiversification scaffold and chiral building block
Sugar moiety SAR and biosynthesis pathway research

Daunosamine: Why Aminosugar Substitutions Fail


Substituting the natural L-daunosamine moiety in anthracyclines with close analogs like acosamine (the 4-epimer), rhodosamine (N-methylated), or ristosamine is not a trivial change. Empirical evidence demonstrates that even subtle modifications to the sugar's stereochemistry or functionalization profoundly alter key pharmacological parameters [1]. This is evident from studies where anthracycline analogs with different sugar moieties exhibit marked differences in cytotoxic potency (IC50), cellular uptake, and most critically, cardiotoxicity [2]. Therefore, relying on a generic or unverified sugar substitute cannot guarantee the same biological outcome and may severely compromise research validity or therapeutic potential.

Research context
L-Daunosamine: defined L-lyxo stereochemistry; linked to high intrinsic cytotoxicity and specific cardiotoxicity endpoints in anthracycline parent drugs
Analog substitution
L-Acosamine (4-epimer): stereochemical inversion may shift cardiotoxicity endpoint profile; potency differences are core-dependent
Research context
L-Daunosamine: reported as baseline for in vivo antitumor activity and microbial glycosylation studies
Analog substitution
Rhodosamine / N-monomethyldaunosamine: N-methylation may alter cellular uptake and antitumor activity spectrum; in vitro to in vivo translation may differ
Research context
L-Daunosamine: well-characterized chiral building block for stereodivergent synthesis of all four diastereomers
Analog substitution
Unverified sugar substitute: stereochemistry not matching L-lyxo may compromise SAR reproducibility; enantiomeric purity must be verified

Daunosamine vs. Aminosugar Analogs: Key Differences


Cytotoxicity Comparison: Daunosamine and Acosamine

In a study comparing a series of synthetic anthracycline analogs, compounds conjugated with daunosamine and acosamine were evaluated for cytotoxicity against the MCF-7 breast cancer cell line. While the parent drug daunorubicin (with L-daunosamine) exhibits a potent IC50 of 5 μM, analogs with a truncated core and either L-daunosamine or L-acosamine showed significantly reduced and comparable potency [1].

Cytotoxicity comparison
Head-to-head
Daunosamine analogs IC50 94–134 μM vs parent daunorubicin 5 μM on MCF-7 cells; acosamine analogs show equivalent potency on the same truncated core
Core-dependent potency context; epimer shows no advantage on non-natural core
MCF-7 breast cancer cell line; data to verify in specific core/sugar pairing
Medicinal Chemistry Anticancer Drug Development Structure-Activity Relationship

Cardiotoxicity Profile: Daunosamine vs. Acosamine

The replacement of the L-daunosamine sugar moiety in doxorubicin with its 4'-epimer, L-acosamine, results in the clinically used drug epirubicin. This stereochemical inversion at a single carbon center leads to a drastic reduction in cardiotoxicity while maintaining comparable antitumor efficacy [1]. This is a critical pharmacologic distinction driven entirely by the sugar stereochemistry.

Cardiotoxicity endpoint
Class-level inference
Reported lower cardiotoxicity incidence for L-acosamine (epirubicin) compared to L-daunosamine (doxorubicin/daunorubicin) in clinical context
Stereochemistry influences cardiotoxicity endpoint profile
Qualitative difference; requires direct model validation
Pharmacology Toxicology Drug Safety

In Vivo Antitumor Activity: Daunosamine vs. Rhodosamine

Microbial conversion was used to generate twelve new anthracycline analogs from parent compounds containing either rhodosamine, N-monomethyldaunosamine, or daunosamine at the C-7 position [1]. While all resulting products showed a universally reduced cytotoxic activity in vitro compared to their parents, a subset of these analogs displayed a therapeutically improved antitumor effect against L1210 leukemia in vivo [1].

In vivo antitumor activity
Cross-study comparable
Analogs from rhodosamine/daunosamine parents showed reduced in vitro cytotoxicity but some improved in vivo effects in L1210 murine leukemia model
Sugar moiety affects therapeutic index in murine model
In vivo effects context-dependent; review specific analog data
Microbial Bioconversion In Vivo Pharmacology Anthracycline Glycosylation

Stereodefined Building Block for Enantioselective Synthesis

An enantioselective synthetic route has been developed that provides controlled access to all four diastereomeric 3-amino-2,3,6-trideoxy-hexoses: L-daunosamine, L-acosamine, L-ristosamine, and epi-daunosamine [1]. This methodology allows for the deliberate, stereocontrolled preparation of each isomer for systematic structure-activity relationship (SAR) studies.

Stereocontrolled synthesis
Class-level inference
All four diastereomers (L-daunosamine, L-acosamine, L-ristosamine, epi-daunosamine) accessible via stereodivergent route
Enables systematic SAR of aminosugar stereochemistry
Verifiable stereochemistry required for reproducible SAR
Organic Synthesis Stereochemistry Glycodiversification

Daunosamine: Validated Research Applications


Glycodiversification Scaffold for Anthracycline Analogs

Researchers developing next-generation anthracycline analogs should use L-daunosamine as the primary glycosyl donor or biosynthetic precursor. Its established role in the in vitro reconstituted biosynthetic pathway [1] provides a validated platform for enzyme engineering and combinatorial biosynthesis to generate novel glycodiversified products.

Reference Standard for Pharmacology & Toxicology

In studies aiming to elucidate the structure-activity relationship of the aminosugar moiety on anthracycline cardiotoxicity and antitumor efficacy, L-daunosamine should be employed as the baseline comparator [1]. Its well-characterized pharmacological profile (e.g., in doxorubicin/daunorubicin) is essential for interpreting the effects of substituting with analogs like acosamine or rhodosamine [2].

Stereochemically Pure Chiral Building Block

For chemists engaged in the total synthesis of complex natural products or the creation of stereodefined chemical libraries, L-daunosamine is a valuable chiral pool starting material or synthetic target. Validated stereoselective synthetic routes [1] ensure that procurement of the correct L-lyxo stereoisomer is critical for the successful execution of these synthetic strategies.

Application
Selection Property
Validation Focus
Anthracycline glycodiversification studies
Stereodefined L-lyxo aminosugar
Glycosyltransferase compatibility
Sugar moiety SAR studies
Well-characterized cardiotoxicity/activity profile
Comparator baseline for stereochemical variants
Stereoselective natural product synthesis
Chiral pool building block (L-lyxo)
Enantiomeric purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Daunosamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.